![molecular formula C19H24N4O7S B2406939 Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007920-63-9](/img/structure/B2406939.png)
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate
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Description
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H24N4O7S and its molecular weight is 452.48. The purity is usually 95%.
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Scientific Research Applications
Photosensitive Protecting Groups
The compound Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate has notable relevance in the field of photosensitive protecting groups. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, demonstrate significant potential in synthetic chemistry. The inclusion of nitrophenyl and piperazino components in the structure of the compound aligns with the characteristics of photosensitive protecting groups, indicating its potential application in this area (Amit et al., 1974).
Endogenous Carcinogens
The compound is related to the category of endogenous carcinogens, where certain compounds are produced in vivo from harmless precursors, exemplified by N-nitroso compounds. The compound's structure, which includes nitrophenyl and piperazino components, is relevant to the study of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds. This relevance is significant in understanding the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds in the biosphere (Lin, 1986).
Pharmacophoric Groups in Antipsychotic Agents
The structure of this compound, which includes arylcycloalkylamines, phenyl piperidines, and piperazines, aligns with the pharmacophoric groups found in several antipsychotic agents. These components are known to contribute to the potency and selectivity of binding affinity at D2-like receptors, making the compound relevant in the development and evaluation of such agents (Sikazwe et al., 2009).
properties
IUPAC Name |
dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDHUQDBZGLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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